

physical and chemical properties of 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4'-(BenzylOxy)-[1,1'-biphenyl]-2-amine

Cat. No.: B1276259

[Get Quote](#)

An In-depth Technical Guide to 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of the synthetic organic compound **4'-(benzyloxy)-[1,1'-biphenyl]-2-amine**. Given its structural motifs—a biphenyl core common in pharmacologically active molecules and a benzyloxy group—this compound is of significant interest in medicinal chemistry and drug discovery. This document outlines its fundamental properties, a representative synthetic protocol, and its potential relevance in biological signaling pathways.

Core Physical and Chemical Properties

While specific experimental data for properties such as melting point, boiling point, and solubility are not widely reported in the available literature, the fundamental molecular attributes have been established. The biphenyl scaffold is a key structural element in compounds with diverse biological activities, including anticancer, anti-inflammatory, antibacterial, and antihypertensive effects.

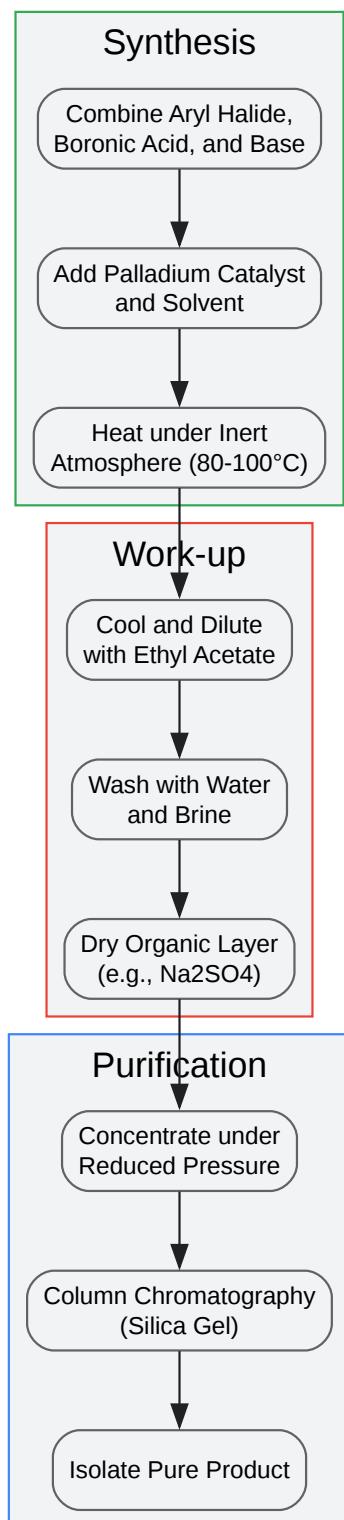
Table 1: Core Compound Data Summary

Property	Value	Source
IUPAC Name	4'-(Benzylxy)-[1,1'-biphenyl]-2-amine	N/A
CAS Number	400746-75-0	N/A
Molecular Formula	C ₁₉ H ₁₇ NO	N/A
Molecular Weight	275.35 g/mol	N/A
Appearance	Data not available	N/A
Melting Point	Data not available	N/A
Boiling Point	Data not available	N/A
Solubility	Data not available	N/A

Experimental Protocols

Representative Synthesis via Suzuki-Miyaura Coupling

The formation of the C-C bond between the two phenyl rings is efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely used for its mild conditions and tolerance of various functional groups, making it ideal for synthesizing complex biphenyl derivatives.[1][2] A plausible and common approach involves the coupling of an aryl halide with an arylboronic acid.[1]


Methodology:

A general procedure for a Suzuki reaction involves the reaction of an aryl halide (0.5 mmol) with an arylboronic acid (0.75 mmol) in the presence of a palladium catalyst like Palladium(II) Acetate (Pd(OAc)₂, 0.25 mol%) and a base such as diisopropylamine ((i-Pr)₂NH, 1.0 mmol).[3] The reaction is typically carried out in a suitable solvent system, like water, and heated in a sealed tube at 100 °C.[3]

Detailed Protocol:

- Reactant Preparation: In a sealed reaction vessel, combine 2-bromoaniline (1.0 eq), 4-(benzyloxy)phenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K_2CO_3 , 2.0 eq).
- Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) ($Pd(PPh_3)_4$, 0.03 eq).
- Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).
- Reaction Execution: Purge the vessel with an inert gas (e.g., nitrogen or argon), seal it, and heat the mixture with stirring at a temperature of 80-100 °C for 12-24 hours.
- Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4).
- Purification: Concentrate the dried organic solution under reduced pressure. Purify the resulting crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure **4'-(benzyloxy)-[1,1'-biphenyl]-2-amine**.
[3]

General Workflow for Synthesis and Purification

[Click to download full resolution via product page](#)

A general workflow for the synthesis and purification of the target compound.

Spectroscopic Data (Predicted)

While experimental spectra for **4'-(benzyloxy)-[1,1'-biphenyl]-2-amine** are not readily available, expected NMR chemical shifts can be predicted based on data from structurally similar compounds, such as [1,1'-biphenyl]-4-amine and molecules containing a benzyloxy group.^{[4][5]}

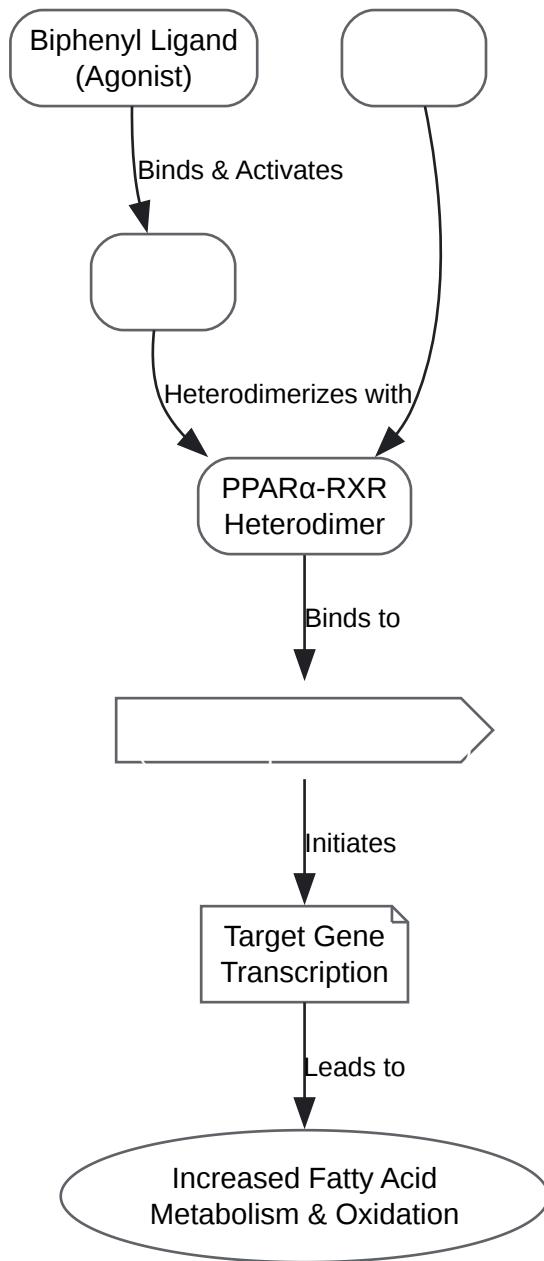
Table 2: Predicted ¹H and ¹³C NMR Data

Type	Predicted Chemical Shift (δ , ppm)	Assignment
¹ H NMR	7.20 - 7.60	Aromatic protons of the biphenyl and benzyl groups
6.70 - 7.10	Aromatic protons ortho/meta to the amino and benzyloxy groups	
5.10	Methylene protons (-O-CH ₂ -Ph)	
3.70 - 4.00	Broad singlet for amine protons (-NH ₂)	
¹³ C NMR	155 - 160	Carbon attached to the benzyloxy oxygen
140 - 148	Quaternary carbons of the biphenyl linkage and the carbon attached to the amino group	
115 - 135	Aromatic carbons of the biphenyl and benzyl rings	
70	Methylene carbon (-O-CH ₂ -Ph)	

Biological Context and Potential Signaling Pathways

Biphenyl derivatives are recognized as "privileged structures" in medicinal chemistry, demonstrating a wide array of biological activities.^{[6][7]} Analogs of **4'-(benzyloxy)-[1,1'-biphenyl]-2-amine** have shown potential as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), activators of AMP-activated protein kinase (AMPK), and modulators of nuclear receptors.^{[8][9]}

Relevance to PPAR α Signaling Pathway


One of the most significant target families for biphenyl-containing compounds is the Peroxisome Proliferator-Activated Receptors (PPARs), particularly the alpha isoform (PPAR α).^[10] PPARs are ligand-activated transcription factors that play a critical role in regulating lipid and glucose homeostasis.^{[10][11]} PPAR α is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.^[12]

The activation of PPAR α is a key mechanism for lipid-lowering drugs like fibrates.^[10] The signaling cascade proceeds as follows:

- Ligand Binding: A lipophilic agonist (such as a fibrate or a fatty acid) binds to the ligand-binding domain of PPAR α .^[13]
- Heterodimerization: Upon activation, PPAR α forms a heterodimer with the Retinoid X Receptor (RXR).^[14]
- DNA Binding: This PPAR α -RXR complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.^{[12][14]}
- Gene Transcription: The binding of the complex to PPREs recruits co-activator proteins, initiating the transcription of genes involved in fatty acid transport, uptake, and β -oxidation.^{[12][13]} This ultimately leads to a reduction in circulating lipid levels.^[10]

Given its structure, **4'-(benzyloxy)-[1,1'-biphenyl]-2-amine** represents a scaffold that could be explored for the development of novel PPAR α modulators for treating metabolic disorders.

PPAR α Signaling Pathway

[Click to download full resolution via product page](#)

Simplified diagram of the PPAR α nuclear receptor signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ijsdr.org [ijsdr.org]
- 8. Discovery and evaluation of biphenyl derivatives of 2-iminobenzimidazoles as prototype dual PTP1B inhibitors and AMPK activators with in vivo antidiabetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 11. PPAR signaling pathway - Endocrine system - Immunoway [immunoway.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [physical and chemical properties of 4'-(benzyloxy)-[1,1'-biphenyl]-2-amine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1276259#physical-and-chemical-properties-of-4-benzyloxy-1-1-biphenyl-2-amine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com